molecular formula C18H14N4O3 B14925091 3,6-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

3,6-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl][1,2]oxazolo[5,4-b]pyridine-4-carboxamide

Cat. No.: B14925091
M. Wt: 334.3 g/mol
InChI Key: ONWRCMGYIDOVOJ-UHFFFAOYSA-N
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Description

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is a complex organic compound that belongs to the family of isoxazole derivatives. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions. This compound is of significant interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N4-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE typically involves multiple steps, including cyclization and functional group transformations. One common method involves the cyclization of propargylic N-hydroxycarbamates and N-alkoxycarbonyl amino ethers via a Pt-carbene intermediate . Another approach is the one-pot gold-catalyzed tandem cyclization-fluorination of (Z)-2-alkynone O-methyl oxime under mild conditions .

Industrial Production Methods

Industrial production methods for isoxazole derivatives often employ metal-free synthetic routes to avoid the drawbacks associated with metal-catalyzed reactions, such as high costs, toxicity, and waste generation . These methods include the use of eco-friendly synthetic strategies and catalysts that facilitate the formation of the isoxazole ring.

Chemical Reactions Analysis

Types of Reactions

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like NaIO4, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions often involve mild temperatures and specific catalysts to ensure high yields and selectivity.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the isoxazole ring.

Mechanism of Action

The mechanism of action of N4-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. Isoxazole derivatives are known to interact with enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and the structure of the compound.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other isoxazole derivatives, such as:

Uniqueness

N~4~-[4-(5-ISOXAZOLYL)PHENYL]-3,6-DIMETHYLISOXAZOLO[5,4-B]PYRIDINE-4-CARBOXAMIDE is unique due to its specific structure, which imparts distinct biological activities and chemical reactivity. Its combination of functional groups and the isoxazole ring system makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C18H14N4O3

Molecular Weight

334.3 g/mol

IUPAC Name

3,6-dimethyl-N-[4-(1,2-oxazol-5-yl)phenyl]-[1,2]oxazolo[5,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C18H14N4O3/c1-10-9-14(16-11(2)22-25-18(16)20-10)17(23)21-13-5-3-12(4-6-13)15-7-8-19-24-15/h3-9H,1-2H3,(H,21,23)

InChI Key

ONWRCMGYIDOVOJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=NOC2=N1)C)C(=O)NC3=CC=C(C=C3)C4=CC=NO4

Origin of Product

United States

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